Dodecaethylene Glycol Monomethyl Ether

Catalog No.
S536104
CAS No.
9004-74-4
M.F
C23H48O12
M. Wt
560.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecaethylene Glycol Monomethyl Ether

CAS Number

9004-74-4

Product Name

Dodecaethylene Glycol Monomethyl Ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H48O12

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

m-PEG11-alcohol

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound Dodecaethylene Glycol Monomethyl Ether is 516.3146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Research and Drug Delivery

Due to its hydrophilic (water-loving) nature, Dodecaethylene glycol monomethyl ether can be conjugated to proteins or drugs. This conjugation process, known as pegylation, enhances the solubility and stability of the molecule in aqueous solutions [1]. Improved solubility allows for easier handling and manipulation of proteins during research. Additionally, pegylation with Dodecaethylene glycol monomethyl ether can reduce the immunogenicity (ability to trigger an immune response) of certain drugs, potentially improving their therapeutic efficacy [2].

[1] You can find more details on protein pegylation here: Protein PEGylation: A Review of Benefits and Risks: [2] This research article discusses the use of mPEGs to improve drug delivery: Poly(ethylene glycol) modification for improved drug delivery:

Proteomics Research

Dodecaethylene glycol monomethyl ether finds application in specific areas of proteomics research, the study of proteins. It can be utilized in techniques for protein isolation and purification, often employed in conjunction with affinity chromatography [3]. The hydrophilic nature of Dodecaethylene glycol monomethyl ether allows it to interact with certain components of a chromatography column, facilitating the separation of desired proteins from a complex mixture.

[3] Here's a scientific resource on affinity chromatography: Affinity Chromatography:

Dodecaethylene Glycol Monomethyl Ether is a polyether compound with the molecular formula C25H52O13C_{25}H_{52}O_{13} and a molecular weight of approximately 560.67 g/mol. It is characterized by a long polyethylene glycol chain terminated with a monomethyl ether group, which imparts unique solubility and surface-active properties. This compound is often used in formulations requiring surfactants or solvents due to its hydrophilic nature and low toxicity.

  • Act as a surfactant, reducing surface tension and aiding in the dispersion of hydrophobic materials in water.
  • Be used as a PEGylation agent to modify the properties of other molecules, such as proteins, for improved water solubility and stability.
Typical of ether-alcohol derivatives:

  • Esterification: It reacts with carboxylic acids to form esters and water.
  • Oxidation: The alcohol group can be oxidized to aldehydes or ketones using oxidizing agents.
  • Polymerization Initiation: It can initiate polymerization reactions with isocyanates and epoxides, making it useful in creating various polymeric materials .

The synthesis of Dodecaethylene Glycol Monomethyl Ether typically involves multi-step chemical processes. One common method includes:

  • Starting Material: Bis[2-(2-hydroxyethoxy)ethyl] ether.
  • Reagents: Triethylamine, thionyl chloride, sodium hydride, and palladium on activated carbon.
  • Steps:
    • Reacting the starting material with thionyl chloride in dichloromethane at controlled temperatures.
    • Using sodium hydride in tetrahydrofuran for deprotonation steps.
    • Hydrogenation using palladium catalyst to achieve the desired ether product .

Dodecaethylene Glycol Monomethyl Ether shares structural similarities with several other polyethylene glycol derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Monomethyl EtherC6H14O3C_6H_{14}O_3Shorter chain length; more volatile
Polyethylene Glycol 400C18H38O7C_{18}H_{38}O_7Viscous liquid; used as a lubricant
Polyethylene Glycol 6000C12H26O5C_{12}H_{26}O_5High molecular weight; used for drug delivery
Methoxy Polyethylene Glycol 350C15H32O5C_{15}H_{32}O_5Lower viscosity; used in cosmetics

Uniqueness

Dodecaethylene Glycol Monomethyl Ether's longer chain length provides enhanced solubility properties compared to shorter polyethylene glycols, making it particularly effective in applications requiring high hydrophilicity without sacrificing stability. Its specific structure allows for tailored interactions with both hydrophilic and hydrophobic substances, setting it apart from its shorter-chain counterparts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Exact Mass

516.3146

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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